molecular formula C23H18BrN5O3 B11268018 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11268018
M. Wt: 492.3 g/mol
InChI Key: CKXAAKBBVYZUOU-UHFFFAOYSA-N
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Description

The compound 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a pyrazolopyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl oxadiazole intermediate, which is then coupled with the ethoxyphenyl pyrazolopyrazinone core under specific reaction conditions. Common reagents used in these reactions include brominating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-bromophenyl)benzene: A compound with similar bromophenyl groups but different core structure.

    5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Another bromophenyl-containing compound with a different heterocyclic core.

Uniqueness

5-{[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE: is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H18BrN5O3

Molecular Weight

492.3 g/mol

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C23H18BrN5O3/c1-2-31-18-8-6-15(7-9-18)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-32-21)16-4-3-5-17(24)12-16/h3-13H,2,14H2,1H3

InChI Key

CKXAAKBBVYZUOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br

Origin of Product

United States

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